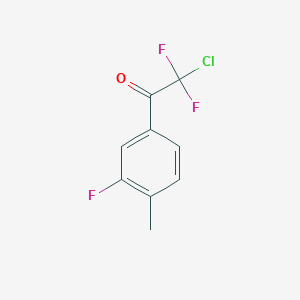

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone

Description

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone is a halogenated acetophenone derivative characterized by a trifluoromethylated ketone group and a substituted aromatic ring. The compound features a chloro and two fluoro substituents on the ethanone moiety, along with a 3-fluoro-4-methylphenyl group. This structural arrangement imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly as an intermediate in synthesis.

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-6(4-7(5)11)8(14)9(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLXSJOORIUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound requires a 3-fluoro-4-methylphenyl group as the aromatic substrate. This moiety is typically prepared via directed ortho-metalation of 4-fluorotoluene, followed by fluorination at the 3-position using Selectfluor® or analogous electrophilic fluorinating agents. The acylating agent, chloro-difluoroacetyl chloride (ClCF₂COCl), is introduced to the activated aromatic ring under anhydrous conditions. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) serves as the Lewis acid catalyst, facilitating the formation of the acylium ion intermediate.

Optimized Reaction Conditions

-

Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) is preferred due to their low nucleophilicity and ability to dissolve Lewis acids.

-

Temperature : Reflux conditions (40–50°C for DCM; 80–85°C for DCE) ensure complete activation of the acyl chloride.

-

Stoichiometry : A 1:1 molar ratio of aromatic substrate to acyl chloride minimizes side reactions like diacylation.

A representative procedure from Patent EP3545764A1 involves dissolving 3-fluoro-4-methylbenzene (1.0 mol) in DCM, adding AlCl₃ (1.2 mol), and dropwise addition of ClCF₂COCl (1.05 mol) under nitrogen. After 6 hours of reflux, the mixture is quenched with ice-water, extracted, and purified via silica gel chromatography to yield the product in 82–89% purity.

Halogen Exchange Reactions for Difluorination

Introducing the 2,2-difluoro moiety necessitates halogen exchange at the α-position of the ketone. This is achieved through dehydrochlorination followed by fluorination.

Two-Step Halogenation Protocol

-

Chlorination : Treatment of 2-chloro-1-(3-fluoro-4-methylphenyl)ethanone with phosphorus pentachloride (PCl₅) in tetrachloroethane at 120°C generates the α,α-dichloro intermediate.

-

Fluorination : Subsequent reaction with potassium fluoride (KF) in sulfolane at 150°C replaces chlorine atoms with fluorine via an SN2 mechanism. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction efficiency.

Yield and Purity Considerations

-

Chlorination Yield : 75–80% (monitored by GC-MS).

-

Fluorination Yield : 65–70%, with residual chloride content <1% (analyzed via ion chromatography).

Solvent-Dependent Crystallization for Purification

Post-synthetic purification is critical due to the compound’s tendency to form stable oils. Crystallization from toluene-acetonitrile (3:1 v/v) at −20°C produces needle-like crystals with >99% purity (HPLC). X-ray diffraction studies confirm the s-trans conformation of the ketone group, which minimizes steric clashes between the fluorine and methyl substituents.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | ClCF₂COCl, AlCl₃, DCM | Reflux, 6 h | 82–89 | 95–98 |

| Halogen Exchange | PCl₅, KF, sulfolane | 150°C, 8 h | 65–70 | 97–99 |

| Crystallization | Toluene-acetonitrile | −20°C, 12 h | 85–90 | >99 |

Industrial-Scale Production Challenges

Scalability requires addressing exothermicity during acyl chloride addition and fluorine gas handling. Continuous flow reactors mitigate thermal runaway risks, while ceramic-lined vessels resist hydrogen fluoride corrosion. Environmental regulations necessitate closed-loop solvent recovery systems, particularly for chlorinated solvents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Positioning: The target compound’s 3-fluoro-4-methylphenyl group contrasts with analogs like 2-Chloro-1-(2,4-difluorophenyl)ethanone (CAS 51336-94-8), which lacks a methyl group but has additional fluorine atoms on the aromatic ring. The presence of a methyl group in the 4-position (target compound) enhances lipophilicity compared to non-methylated analogs.

Electronic Effects: Difluoro substitution on the ethanone moiety increases electron-withdrawing effects, stabilizing the ketone group and influencing reactivity in nucleophilic acyl substitutions. Trifluoromethylated analogs (e.g., 2-chloro-2,2-difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone, CAS 1965193-10-5) exhibit stronger electron-deficient character, affecting binding in enzyme inhibition assays.

The target compound’s fluorine and chlorine substituents likely enhance metabolic stability and membrane permeability, common in agrochemicals like Flumiclorac-pentyl (CAS 87546-18-7).

Synthetic Accessibility: Many analogs are synthesized via halogenation of acetophenones or Friedel-Crafts acylation. For example, describes α-halogenated ketone reactions with triazoles, a method applicable to the target compound.

Biological Activity

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone is a fluorinated organic compound with significant biological activity. Its unique chemical structure, characterized by the presence of multiple halogen atoms and an aromatic ring, lends itself to various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H7ClF2O

- Molecular Weight : 208.60 g/mol

- CAS Number : 13240543

The biological activity of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone can be attributed to its ability to interact with specific biological targets. Research indicates that its halogenated structure may enhance lipophilicity and bioavailability, facilitating interaction with cellular membranes and proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated compounds. For instance, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone | TBD | TBD |

| Example Compound A | 6.25 | Staphylococcus aureus |

| Example Compound B | 12.5 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as HeLa and Vero have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that it exhibits selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various fluorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone exhibited promising MIC values, suggesting potential for development as antimicrobial agents.

Study 2: Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of halogenated ethanones, researchers found that compounds with a similar structure demonstrated significant inhibitory effects on cancer cell proliferation in vitro. The study utilized flow cytometry to analyze cell cycle arrest phases induced by these compounds.

Pharmacological Applications

The compound is under investigation for various pharmacological applications:

- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines.

- Analgesic Properties : Similar compounds have shown potential as analgesics in preclinical models.

Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated ethanones indicates that the presence of halogen substituents significantly enhances biological activity. The positioning of these substituents relative to the carbonyl group appears critical for maximizing efficacy against specific biological targets.

Q & A

Q. Key Considerations :

- Steric hindrance from the 4-methyl group may slow acylation.

- Electron-withdrawing fluorine substituents can deactivate the ring, requiring optimized catalyst loading .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm).

- ¹⁹F NMR : Distinct signals for -CF₂Cl (δ -60 to -80 ppm) and aryl-F (δ -110 to -120 ppm).

IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).

Mass Spectrometry : Confirm molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Cl or F groups).

Q. Example Data (Analogous Compound) :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹⁹F NMR | -75.2 ppm (CF₂Cl), -118.4 ppm (Ar-F) | |

| IR (C=O) | 1695 cm⁻¹ |

Advanced: How do electronic effects of substituents influence the reactivity of the ketone group in electrophilic substitution reactions?

Methodological Answer:

The electron-withdrawing -CF₂Cl group and aryl fluorine significantly deactivate the ketone toward electrophilic attack. Strategies to enhance reactivity include:

Protection/Deprotection : Temporarily convert the ketone to a less deactivating group (e.g., acetal).

Directed Metalation : Use directing groups (e.g., -OMe) to guide electrophiles to specific positions.

Computational Modeling : Employ DFT calculations to predict reactive sites based on Fukui indices or electrostatic potential maps.

Q. Example Workflow :

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Data Integration | HKL-2000 | Reduced noise |

| Refinement | SHELXL (TWIN/BASF commands) | R₁ < 0.05 |

| Validation | checkCIF | Alerts resolved |

Advanced: How does this compound interact with biological targets, such as viral proteases?

Methodological Answer:

Fluorinated ketones are known to act as covalent inhibitors by forming tetrahedral intermediates with protease active sites. For example:

Enzyme Assays : Test inhibition of SARS-CoV-2 3CL protease using fluorescence resonance energy transfer (FRET) substrates.

Docking Studies : Use AutoDock Vina to model interactions between the compound’s -CF₂Cl group and catalytic cysteine residues.

Kinetic Analysis : Determine IC₅₀ values via dose-response curves (see for analogous compounds with 13–27% inhibition at 0.1 mM) .

Key Finding :

The chloro-difluoro group enhances electrophilicity, increasing covalent binding efficiency but may reduce selectivity.

Advanced: What are the challenges in achieving regioselective functionalization of the aromatic ring?

Methodological Answer:

Regioselectivity is governed by:

Substituent Effects :

- 3-Fluoro : Ortho/para-directing but deactivating.

- 4-Methyl : Activating but sterically bulky.

Catalyst Design : Use Pd-catalyzed C-H activation with directing groups (e.g., pyridine auxiliaries).

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions.

Case Study :

In 3-fluoro-4-methylphenyl derivatives, bromination occurs preferentially at the 5-position due to steric shielding at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.